![molecular formula C13H14O3 B8008404 Benzyl 2-oxocyclopentane-1-carboxylate](/img/structure/B8008404.png)
Benzyl 2-oxocyclopentane-1-carboxylate
Overview
Description
Benzyl 2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C13H14O3. It is a derivative of cyclopentanecarboxylate, where the benzyl group is attached to the ester functionality. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-oxocyclopentane-1-carboxylate can be synthesized through a phase-transfer benzylation reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in a microreactor . The reaction typically involves the use of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained after purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted cyclopentanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Benzyl 2-oxocyclopentane-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules and natural products. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse chemical entities. For instance, it can be oxidized to yield carboxylic acids or ketones, or reduced to form alcohols and alkanes.
Synthetic Routes
The compound can be synthesized through phase-transfer benzylation reactions, where ethyl 2-oxocyclopentanecarboxylate reacts with benzyl bromide. This method allows for high yields and purity when optimized for continuous flow processes . Furthermore, its synthesis can be scaled for industrial applications, although specific large-scale production methods are not extensively documented.
Biological Research
Potential Biological Activities
Research has indicated that this compound may possess various biological activities. Investigations into its interactions with biomolecules suggest potential applications in drug development. Studies have explored its anti-inflammatory and anticancer properties, highlighting its role in medicinal chemistry .
Mechanism of Action
The compound's mechanism of action is linked to its interaction with cellular receptors and metabolic pathways. It acts as a substrate for enzymes and can undergo metabolic transformations that may lead to bioactive derivatives.
Industrial Applications
Material Development
In addition to its role in organic synthesis, this compound is utilized in developing new materials and chemical processes. Its unique reactivity allows for the creation of novel compounds that can be employed in various industrial applications .
Summary Table of Key Applications
Field | Application | Details |
---|---|---|
Organic Chemistry | Intermediate in synthesis | Used to synthesize complex organic molecules through various reactions |
Biological Research | Potential anti-inflammatory and anticancer properties | Investigated for interactions with biomolecules; may influence therapeutic pathways |
Medicinal Chemistry | Drug development | Explored for therapeutic applications; mechanisms involve enzyme interactions |
Industrial Chemistry | Material development | Utilized in creating new materials; enables innovative chemical processes |
Mechanism of Action
The mechanism of action of Benzyl 2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. The specific pathways and targets depend on the context of its application, such as its role in synthetic chemistry or biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-oxocyclopentanecarboxylate: Contains a methyl group in place of the benzyl group.
Cyclopentanone-2-carboxylate: Lacks the ester functionality.
Uniqueness
Benzyl 2-oxocyclopentane-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
Benzyl 2-oxocyclopentane-1-carboxylate is an organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Overview of this compound
This compound (C13H14O3) is a derivative of cyclopentanecarboxylate, characterized by the presence of a benzyl group attached to an ester functionality. Its unique structure lends it various chemical properties that make it valuable in organic synthesis and biological applications.
Synthesis Methods
The compound can be synthesized through several methods, including:
- Phase-Transfer Benzylation : This method involves the reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide under phase-transfer conditions, typically in a microreactor setup. This approach allows for better control over reaction parameters and yields.
- Continuous Flow Techniques : Recent advancements have demonstrated the use of continuous flow processes to enhance the efficiency of synthesizing similar compounds, indicating a trend towards more sustainable chemical production methods .
This compound exhibits various biological activities, primarily attributed to its interactions with biomolecules. It can act as a substrate for enzymes and may influence metabolic pathways within cells. The specific mechanisms depend on the biological context, such as its role in synthetic biology or medicinal chemistry.
Therapeutic Potential
Research has indicated that this compound may possess:
- Anti-inflammatory Properties : Preliminary studies suggest that it could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, indicating potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study highlighted its effectiveness against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics targeting Gram-negative bacteria .
- Histone Deacetylase Inhibition : Another research effort focused on its ability to inhibit histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. Compounds derived from this compound showed significant HDAC inhibitory activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-Oxocyclopentanecarboxylate | Ethyl group instead of benzyl | Moderate anti-inflammatory effects |
Methyl 2-Oxocyclopentanecarboxylate | Methyl group instead of benzyl | Limited biological studies |
Cyclopentanone-2-carboxylate | Lacks ester functionality | Less reactivity |
This compound stands out due to its unique benzyl group, which enhances its reactivity and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
benzyl 2-oxocyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-8-4-7-11(12)13(15)16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJLARHYALYBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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